![molecular formula C26H25FN4O2 B2720417 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine CAS No. 1252820-00-0](/img/structure/B2720417.png)
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine
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Description
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C26H25FN4O2 and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
The compound has been investigated for its antifungal properties. In a study by Nimbalkar et al., a series of Mannich bases derived from this compound exhibited promising antifungal activity against various human pathogenic fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus . These findings suggest that it could serve as a potential scaffold for designing antifungal drugs.
Bioisosteric Replacement
The 1,2,4-oxadiazole heterocycle in this compound serves as a bioisostere of amide. It offers better hydrolytic and metabolic stability compared to amides . Researchers can explore this bioisosteric replacement strategy to create novel drug molecules with improved properties.
Monoamine Oxidase Inhibition
In another study, related analogues of this compound were designed as inhibitors of monoamine oxidase type B (MAO B). While the focus was on MAO B inhibition, this suggests that the compound’s structure may have broader applications in neuropharmacology .
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2/c27-23-8-4-5-9-24(23)31-16-14-30(15-17-31)18-25-28-26(29-33-25)21-10-12-22(13-11-21)32-19-20-6-2-1-3-7-20/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRJPBTRQSHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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